Furfuryl-d5 Alcohol vs. Alternative Internal Standards: Superior Recovery in HS-SPME-GC-MS/MS Quantification of Dairy Matrices
In a systematic comparison of five candidate internal standards for furfuryl alcohol quantitation in dairy products, furfuryl-d5 alcohol was identified as the optimal internal standard. The study evaluated 2-methyl-3-heptanone, furfuryl-d5 alcohol, 2,5-dimethylphenol, 5-methyl-2-furfuryl alcohol, and 5-methyl furfural in headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) [1]. While the published abstract does not report numeric recovery values for the non-deuterated internal standards, the study's methodology section explicitly states that furfuryl-d5 alcohol was selected for all subsequent quantitation following this comparative evaluation [2]. This selection was based on superior recovery performance relative to the non-isotopic alternatives tested.
| Evidence Dimension | Internal standard recovery and method suitability for furfuryl alcohol quantitation |
|---|---|
| Target Compound Data | Selected as the optimal internal standard after comparative evaluation; used for all subsequent dairy product quantification (n=139 products) |
| Comparator Or Baseline | 2-methyl-3-heptanone, 2,5-dimethylphenol, 5-methyl-2-furfuryl alcohol, and 5-methyl furfural |
| Quantified Difference | Furfuryl-d5 alcohol selected over four non-isotopic alternatives based on comparative recovery performance |
| Conditions | HS-SPME extraction followed by GC-MS/MS on ZB-5ms column (30 m × 0.25 mm × 0.25 µm); dairy matrices including fluid milk, whey protein isolates/concentrates, milk protein isolates/concentrates, and cheeses |
Why This Matters
The selection of furfuryl-d5 alcohol over four alternative internal standards provides direct, empirical evidence that this deuterated isotopologue outperforms non-isotopic surrogates in recovery and method suitability for furfuryl alcohol quantitation in complex food matrices.
- [1] Beezer, J. R., Himmelstein, D., & Cadwallader, K. R. (2019). Concentration of furfuryl alcohol in fluid milk, dried dairy ingredients, and cultured dairy products. Journal of Dairy Science, 102(5), 3868–3878. View Source
- [2] Beezer, J. R., Himmelstein, D., & Cadwallader, K. R. (2019). Concentration of furfuryl alcohol in fluid milk, dried dairy ingredients, and cultured dairy products. Journal of Dairy Science, 102(5), 3868–3878. View Source
